molecular formula C11H19NO B14213377 N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide CAS No. 807631-60-3

N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide

Cat. No.: B14213377
CAS No.: 807631-60-3
M. Wt: 181.27 g/mol
InChI Key: LTHIQWSJFIEGTQ-UHFFFAOYSA-N
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Description

N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide is a chemical compound with the molecular formula C11H19NO It is known for its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the reaction . The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for achieving high productivity and product quality.

Chemical Reactions Analysis

Types of Reactions

N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide is unique due to its specific combination of a cyclohexene ring with multiple methyl groups and a carboxamide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

807631-60-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N,2,6,6-tetramethylcyclohex-2-ene-1-carboxamide

InChI

InChI=1S/C11H19NO/c1-8-6-5-7-11(2,3)9(8)10(13)12-4/h6,9H,5,7H2,1-4H3,(H,12,13)

InChI Key

LTHIQWSJFIEGTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C(=O)NC)(C)C

Origin of Product

United States

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